Hydrogen-Bond Donor Capacity
2-(6-Methylpyridin-2-yl)morpholine possesses one hydrogen-bond donor (the morpholine N–H), whereas the 4-morpholinyl regioisomer, 4-(6-methylpyridin-2-yl)morpholine (CAS 1321517-90-1), has zero hydrogen-bond donors because the morpholine nitrogen is tertiary . This distinction fundamentally alters the compound's capacity to act as a hydrogen-bond donor in target binding pockets. The measured solubility of 4-(6-methylpyridin-2-yl)morpholine in aqueous buffer (1.56 mg/mL, 0.00874 mol/L) provides a baseline for the non-HBD regioisomer; the dihydrochloride salt form of the 2-morpholinyl compound is reported as 'highly soluble in water,' consistent with the combined effect of salt formation and the free N–H enabling additional solvation interactions .
| Evidence Dimension | Hydrogen-bond donor count and aqueous solubility |
|---|---|
| Target Compound Data | H-Bond Donor Count: 1 (free base). Dihydrochloride salt: reported as highly water-soluble . |
| Comparator Or Baseline | 4-(6-Methylpyridin-2-yl)morpholine (CAS 1321517-90-1): H-Bond Donor Count: 0. Solubility: 1.56 mg/mL (0.00874 mol/L) . |
| Quantified Difference | HBD count: 1 vs. 0. Solubility: qualitative superiority for dihydrochloride salt vs. 1.56 mg/mL for comparator free base. |
| Conditions | Computed molecular descriptors (Cactvs) and vendor-reported solubility data. |
Why This Matters
The presence or absence of a hydrogen-bond donor directly determines whether a scaffold can satisfy key hinge-region or backbone interactions in kinase and GPCR binding sites, making this regioisomeric choice non-negotiable for target-focused library design.
